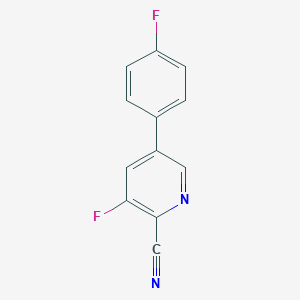
3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3-nitrophenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3-nitrophenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C31H22ClN5O3S and its molecular weight is 580.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A notable application of quinoline-pyrazoline derivatives involves their antimicrobial properties. These compounds have been synthesized with the aim of developing new antimicrobial agents. For instance, a series of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives showed potent antimicrobial activity against various microorganisms. The fluoro-substituted compounds, in particular, demonstrated higher antimicrobial efficacy, highlighting the potential of structural modification in enhancing the potency of these derivatives as antimicrobial agents (Ansari & Khan, 2017).
Antidepressant Activity
Another significant area of application is in the development of antidepressant medications. A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activities. These compounds showed promising results in preclinical evaluations, indicating their potential therapeutic use as antidepressants (Mathew, Suresh, & Anbazhagan, 2014).
Antitubercular and Antifungal Activities
The synthesis of novel quinolin-2(1H)-one based pyrazoline hybrids using microwave-assisted protocols revealed moderate to good antitubercular activity against M. tuberculosis strains. Additionally, some derivatives exhibited significant antibacterial and antifungal activities, suggesting their potential as broad-spectrum antimicrobial agents. The ADME predictions also suggested good pharmacokinetic profiles for these compounds, supporting their further development as therapeutic agents (Pattanashetty, Hosamani, & Barretto, 2018).
DNA Binding Interaction and Antimicrobial Agents
Further research into the synthesis of heterocyclic fused-pyrazolequinolines explored their DNA binding interactions and antimicrobial activities. These studies demonstrated the potential of such compounds in acting as potent antimicrobial agents, with specific structural modifications enhancing their effectiveness (Lamani, Reddy, & Naik, 2010).
Antioxidant Activity
Additionally, derivatives of the compound have been investigated for their antioxidant activities. For example, 4-hydroxy-3-nitro-6-phenyl-6H-pyrano[3,2-c]quinoline-2,5-dione and its derivatives showed higher radical scavenging abilities, highlighting their potential as antioxidants in various applications (Abdel-Kader & Talaat, 2023).
Propiedades
IUPAC Name |
5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(3-nitrophenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22ClN5O3S/c32-21-14-15-25-24(17-21)28(19-8-3-1-4-9-19)29(30(38)34-25)26-18-27(20-10-7-13-23(16-20)37(39)40)36(35-26)31(41)33-22-11-5-2-6-12-22/h1-17,27H,18H2,(H,33,41)(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUANDARYORJCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=S)NC5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
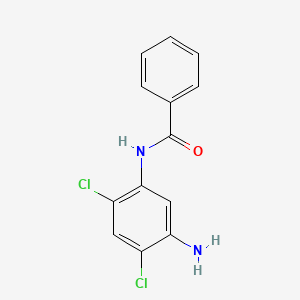
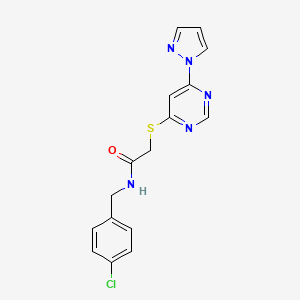
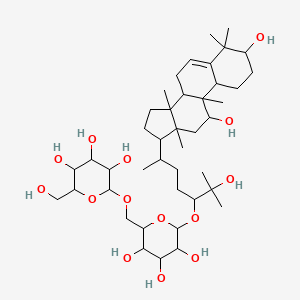
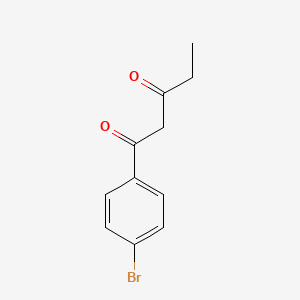
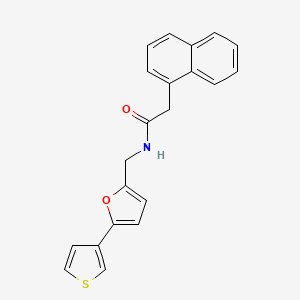
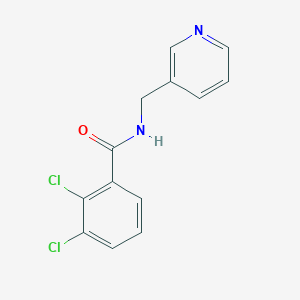
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2554306.png)
![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2554309.png)
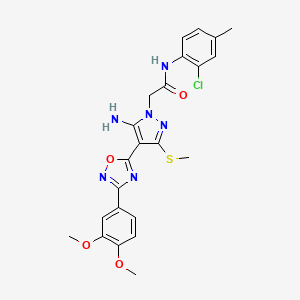
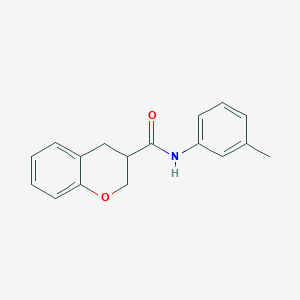
![N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2554315.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2554317.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2554318.png)
